molecular formula C12H7BrFN3 B8579258 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine

Cat. No. B8579258
M. Wt: 292.11 g/mol
InChI Key: MWTRZFLKJLNSLK-UHFFFAOYSA-N
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Patent
US07709468B2

Procedure details

To a solution of 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine (Preparation #2, 0.176 g, 0.783 mmol) in DCM (3 mL) was added N-bromosuccinimide (0.153 g, 0.862 mmol) dropwise. After about 20 minutes, the mixture was concentrated under reduced pressure and purified by flash silica gel chromatography using EtOAc as the eluent to yield the title compound (0.130 g, 54%>: LC/MS (Table 1, Method a) Rt=2.0 min; MS m/z: 294.2 (M+H)+.
Quantity
0.176 g
Type
reactant
Reaction Step One
Quantity
0.153 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[CH:15]=[N:14][CH:13]=[CH:12][N:11]3[CH:16]=2)=[CH:4][CH:3]=1.[Br:17]N1C(=O)CCC1=O>C(Cl)Cl>[Br:17][C:16]1[N:11]2[CH:12]=[CH:13][N:14]=[CH:15][C:10]2=[N:9][C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.176 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C=CN=C2)C1
Name
Quantity
0.153 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(N=C2N1C=CN=C2)C2=CC=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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